1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one
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Overview
Description
1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one is a complex organic compound featuring a bicyclic structure with a fluorine atom and a methoxyphenyl group. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including:
Enantioselective Cycloadditions: Using diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone in the presence of a rhodium (II) complex/chiral Lewis acid binary system.
Desymmetrization Processes: Starting from achiral tropinone derivatives to achieve the desired stereochemical configuration.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and the use of advanced catalytic systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group under oxidative conditions.
Reduction: Reduction of the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: Halogenation reactions where the fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane Derivatives: Compounds with similar bicyclic structures and biological activities.
Tropane Alkaloids: Natural products with similar core structures and pharmacological properties
Uniqueness
1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-3-(4-methoxyphenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and methoxyphenyl group enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2/c1-21-16-7-2-12(3-8-16)4-9-17(20)19-14-5-6-15(19)11-13(18)10-14/h2-3,7-8,13-15H,4-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTNACGGJWQURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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